2-Ethoxy-4-methylphenol

Description

The exact mass of the compound 2-Ethoxy-4-methylphenol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Ethoxy-4-methylphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethoxy-4-methylphenol including the price, delivery time, and more detailed information at info@benchchem.com.

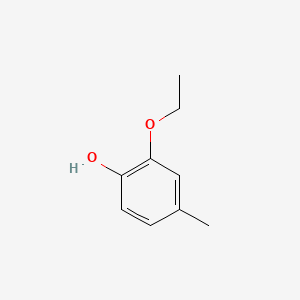

Structure

3D Structure

Properties

IUPAC Name |

2-ethoxy-4-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-3-11-9-6-7(2)4-5-8(9)10/h4-6,10H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWQBCCVEOIYNDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8062523 | |

| Record name | Phenol, 2-ethoxy-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2563-07-7 | |

| Record name | 2-Ethoxy-4-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2563-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 2-ethoxy-4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002563077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2-ethoxy-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 2-ethoxy-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenol, 2-ethoxy-4-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.029 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phenol, 2-ethoxy-4-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.684 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHOXY-4-METHYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5GZN7D5PRC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Ethoxy-4-methylphenol from Vanillin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for the preparation of 2-ethoxy-4-methylphenol, a valuable fragrance and flavoring agent, starting from the readily available bio-based platform chemical, vanillin. The synthesis is presented as a two-stage process, commencing with the reduction of vanillin to creosol (2-methoxy-4-methylphenol), followed by the ethylation of the resulting creosol to yield the target molecule. This document details the experimental protocols for key reactions, presents quantitative data in a structured format, and includes visualizations of the synthesis pathway and experimental workflows to facilitate understanding and replication.

Synthesis Pathway Overview

The synthesis of 2-ethoxy-4-methylphenol from vanillin is not a direct conversion but proceeds through the intermediate, creosol. The overall transformation can be summarized in two principal steps:

-

Reduction of Vanillin to Creosol: The aldehyde functional group in vanillin is reduced to a methyl group. This can be effectively achieved through catalytic hydrodeoxygenation (HDO) or by a Clemmensen reduction.

-

Ethylation of Creosol: The hydroxyl group of creosol is then ethylated to form the final product, 2-ethoxy-4-methylphenol. The Williamson ether synthesis is a standard and effective method for this transformation.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Ethoxy-4-methylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 2-Ethoxy-4-methylphenol. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of chemical analysis, drug development, and materials science, offering detailed spectral data, experimental protocols, and visual aids to facilitate a deeper understanding of the molecular structure and characteristics of this compound.

Molecular Structure and NMR Assignments

2-Ethoxy-4-methylphenol, a substituted phenol derivative, possesses a unique arrangement of functional groups that give rise to a distinct NMR spectrum. The numbering of the carbon and hydrogen atoms is crucial for the accurate assignment of spectral peaks.

Figure 1: Molecular structure of 2-Ethoxy-4-methylphenol with atom numbering.

¹H NMR Spectral Data

The ¹H NMR spectrum of 2-Ethoxy-4-methylphenol provides detailed information about the proton environments within the molecule. The chemical shifts (δ), multiplicities, coupling constants (J), and integration values are summarized in the table below.

| Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz |

| H-6 | ~6.8 | d | 1H | ~8.0 |

| H-5 | ~6.7 | dd | 1H | ~8.0, 2.0 |

| H-3 | ~6.6 | d | 1H | ~2.0 |

| -OH | ~5.0 | s | 1H | - |

| -OCH₂- | ~4.0 | q | 2H | ~7.0 |

| -CH₃ (Aromatic) | ~2.3 | s | 3H | - |

| -OCH₂CH₃ | ~1.4 | t | 3H | ~7.0 |

Note: The chemical shift of the hydroxyl (-OH) proton is highly dependent on solvent, concentration, and temperature.

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their respective chemical environments. The assignments for the carbon signals of 2-Ethoxy-4-methylphenol are presented below.

| Assignment | Chemical Shift (δ) ppm |

| C-1 | ~148 |

| C-2 | ~145 |

| C-4 | ~130 |

| C-5 | ~120 |

| C-6 | ~115 |

| C-3 | ~112 |

| -OC H₂- | ~64 |

| -C H₃ (Aromatic) | ~21 |

| -OCH₂C H₃ | ~15 |

Experimental Protocols

The acquisition of high-quality NMR data is contingent upon meticulous sample preparation and appropriate instrument parameterization. A generalized experimental protocol for obtaining ¹H and ¹³C NMR spectra of phenolic compounds is outlined below.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of 2-Ethoxy-4-methylphenol for ¹H NMR analysis and 20-50 mg for ¹³C NMR analysis into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). The choice of solvent can influence the chemical shifts, particularly for the hydroxyl proton.

-

Dissolution: Gently agitate or vortex the vial to ensure complete dissolution of the sample.

-

Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

Filtering (Optional): If the solution contains any particulate matter, filter it through a small plug of glass wool in the Pasteur pipette during transfer to the NMR tube.

NMR Data Acquisition

The following is a representative workflow for NMR data acquisition.

Figure 2: A generalized workflow for acquiring NMR data.

Typical Spectrometer Parameters:

-

¹H NMR:

-

Spectrometer Frequency: 400 MHz or higher for better resolution.

-

Pulse Angle: 30-45 degrees.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay (d1): 1-5 seconds.

-

Number of Scans: 8-16.

-

-

¹³C NMR:

-

Spectrometer Frequency: 100 MHz or higher.

-

Pulse Program: Proton-decoupled (e.g., zgpg30).

-

Pulse Angle: 30-45 degrees.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Data Processing

-

Fourier Transform (FT): Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.

-

Referencing: Calibrate the chemical shift axis by setting the peak for tetramethylsilane (TMS) to 0 ppm or by using the known chemical shift of the residual solvent peak.

-

Integration and Peak Picking: Integrate the peaks in the ¹H spectrum to determine the relative number of protons and perform peak picking for both ¹H and ¹³C spectra to identify the exact chemical shifts.

This guide provides a foundational understanding of the NMR spectral characteristics of 2-Ethoxy-4-methylphenol. For definitive structural elucidation and purity assessment, it is recommended to acquire experimental data and perform a thorough analysis, potentially including two-dimensional NMR experiments such as COSY, HSQC, and HMBC for unambiguous assignments.

Mass spectrometry and IR spectroscopy of 2-Ethoxy-4-methylphenol

An In-depth Technical Guide to the Mass Spectrometry and IR Spectroscopy of 2-Ethoxy-4-methylphenol

Introduction

2-Ethoxy-4-methylphenol, also known as 4-methyl-2-ethoxyphenol, is an aromatic organic compound with the chemical formula C₉H₁₂O₂.[1][2] Its molecular weight is approximately 152.19 g/mol .[1][2][3] This compound is of interest in various fields, including fragrance and chemical synthesis. Understanding its structural features through analytical techniques like mass spectrometry (MS) and infrared (IR) spectroscopy is crucial for its identification, characterization, and quality control. This guide provides a detailed overview of the mass spectrometric and IR spectroscopic properties of 2-Ethoxy-4-methylphenol, complete with experimental protocols and data interpretation.

Mass Spectrometry Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to elucidate its structure by analyzing the fragmentation pattern of its molecular ion.

Data Presentation

The electron ionization (EI) mass spectrum of 2-Ethoxy-4-methylphenol is characterized by a molecular ion peak and several key fragment ions. The quantitative data is summarized in the table below.

| m/z Value | Relative Intensity | Proposed Fragment Ion |

| 152 | High | [C₉H₁₂O₂]⁺˙ (Molecular Ion) |

| 124 | High | [M - C₂H₄]⁺˙ or [M - CO]⁺˙ |

| 123 | Moderate | [M - C₂H₅]⁺ |

| 95 | Low | [C₆H₇O]⁺ |

| 77 | Low | [C₆H₅]⁺ |

Data sourced from NIST and PubChem databases.[2][3]

Interpretation of Fragmentation

The fragmentation of 2-Ethoxy-4-methylphenol in an EI mass spectrometer can be rationalized as follows:

-

Molecular Ion (m/z 152): The peak at m/z 152 corresponds to the intact molecule with one electron removed.[3]

-

Loss of Ethylene (m/z 124): A common fragmentation pathway for aromatic ethers is the loss of an alkene, in this case, ethylene (C₂H₄), through a rearrangement process.[4][5]

-

Loss of an Ethyl Radical (m/z 123): Cleavage of the bond between the ether oxygen and the ethyl group results in the loss of an ethyl radical (•C₂H₅), leading to the formation of a stable phenoxy cation.[6]

-

Further Fragmentation: The ion at m/z 95 likely arises from the loss of a CO molecule from the m/z 123 fragment. The peak at m/z 77 is characteristic of a phenyl cation, formed by cleavage of the substituents from the aromatic ring.[4][5]

Fragmentation Pathway Diagram

Caption: Fragmentation pathway of 2-Ethoxy-4-methylphenol in EI-MS.

Infrared Spectroscopy Analysis

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies corresponding to the vibrations of chemical bonds.

Data Presentation

The IR spectrum of 2-Ethoxy-4-methylphenol exhibits characteristic absorption bands for its phenolic hydroxyl group, aromatic ring, and ether linkage.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3550 - 3200 | O-H stretch (broad) | Phenolic -OH |

| ~3100 - 3000 | C-H stretch | Aromatic C-H |

| ~2980 - 2850 | C-H stretch | Aliphatic C-H (ethoxy & methyl) |

| ~1600 - 1450 | C=C stretch | Aromatic Ring |

| ~1260 - 1200 | C-O stretch | Phenolic C-O |

| ~1150 - 1050 | C-O-C stretch (asymmetric) | Ether |

This data is based on typical ranges for the specified functional groups.[7][8][9]

Interpretation of the IR Spectrum

-

O-H Stretching: A broad absorption band in the region of 3550-3200 cm⁻¹ is a clear indication of the presence of a hydroxyl group involved in hydrogen bonding.[8][9]

-

C-H Stretching: Absorptions between 3100-3000 cm⁻¹ are characteristic of C-H bonds in the aromatic ring, while those in the 2980-2850 cm⁻¹ range are due to the C-H bonds of the ethoxy and methyl groups.[7]

-

Aromatic C=C Stretching: The presence of one or more sharp peaks in the 1600-1450 cm⁻¹ region confirms the presence of the aromatic benzene ring.[7][8]

-

C-O Stretching: The spectrum will show strong C-O stretching vibrations. The band around 1260-1200 cm⁻¹ is typical for a phenolic C-O bond, and the absorption in the 1150-1050 cm⁻¹ range is characteristic of the C-O-C ether linkage.[6][9]

IR Spectroscopy Workflow Diagram

Caption: General workflow for IR spectroscopic analysis.

Experimental Protocols

Mass Spectrometry (Electron Ionization - Gas Chromatography-Mass Spectrometry)

-

Sample Preparation: Prepare a dilute solution of 2-Ethoxy-4-methylphenol in a volatile organic solvent (e.g., dichloromethane or methanol) at a concentration of approximately 1 mg/mL.

-

Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

GC Conditions:

-

Injector: Split/splitless injector, set to 250°C.

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole.

-

Scan Range: m/z 40-400.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

-

Data Acquisition and Analysis: Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to 2-Ethoxy-4-methylphenol. Process the data using the instrument's software to identify the molecular ion and major fragment ions. Compare the obtained spectrum with a reference library (e.g., NIST).

Infrared Spectroscopy (Attenuated Total Reflectance - Fourier Transform Infrared Spectroscopy)

-

Sample Preparation: If the sample is a solid, it can be analyzed directly. If it is a liquid, a small drop can be placed on the ATR crystal.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

-

Data Acquisition:

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Scan: Place the 2-Ethoxy-4-methylphenol sample onto the ATR crystal, ensure good contact, and record the sample spectrum.

-

-

Data Analysis: The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Identify the positions and shapes of the major absorption bands and assign them to the corresponding functional group vibrations.

References

- 1. 2-Ethoxy-4-methylphenol [webbook.nist.gov]

- 2. 2-Ethoxy-4-methylphenol [webbook.nist.gov]

- 3. Phenol, 2-ethoxy-4-methyl- | C9H12O2 | CID 75715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ORGANIC SPECTROSCOPY INTERNATIONAL: MASS SPECTRUM OF ETHERS [orgspectroscopyint.blogspot.com]

- 5. GCMS Section 6.13 [people.whitman.edu]

- 6. readchemistry.com [readchemistry.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. adichemistry.com [adichemistry.com]

A Technical Guide to the Biological Activities of 2-Ethoxy-4-methylphenol and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current scientific understanding of the biological activities of 2-ethoxy-4-methylphenol and its derivatives. While research on the parent compound is nascent, this document synthesizes available data on its derivatives and structurally related methoxyphenolic compounds to elucidate potential therapeutic applications. The primary focus is on the antimicrobial, antioxidant, and anti-inflammatory properties of these molecules. This guide includes a compilation of quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways and experimental workflows to support further research and development in this area.

Introduction

Phenolic compounds are a broad class of chemical compounds characterized by a hydroxyl group attached to an aromatic hydrocarbon ring. They are widely distributed in nature and have been the subject of extensive research due to their diverse biological activities. 2-Ethoxy-4-methylphenol, a synthetic phenolic compound, and its derivatives are emerging as molecules of interest for their potential pharmacological applications. This guide aims to consolidate the existing, albeit limited, knowledge on these compounds and provide a framework for future investigation.

Antimicrobial Activity

The antimicrobial potential of derivatives of 2-ethoxyphenol has been explored, demonstrating activity against both bacteria and fungi. The structural modifications of the parent phenol play a crucial role in determining the spectrum and potency of antimicrobial action.

Quantitative Antimicrobial Data

A study on a Schiff base derivative of 2-ethoxyphenol, 2-ethoxy-6-(((3-nitrophenyl)imino)methyl)phenol, and its metal complexes has provided quantitative data on its antimicrobial activity. The results, summarized in Table 1, indicate significant inhibitory effects against common pathogens.

| Compound/Complex | Test Organism | Zone of Inhibition (mm) |

| 2-ethoxy-6-(((3-nitrophenyl)imino)methyl)phenol (Ligand) | Staphylococcus aureus | 18 |

| Escherichia coli | 16 | |

| Aspergillus niger | 20 | |

| Co(II) complex | Staphylococcus aureus | 20 |

| Escherichia coli | 22 | |

| Aspergillus niger | 23 | |

| Cu(II) complex | Staphylococcus aureus | 25 |

| Escherichia coli | 26 | |

| Aspergillus niger | 27 | |

| Oxytetracycline (Standard Antibiotic) | Staphylococcus aureus | 22 |

| Escherichia coli | 20 | |

| Amphotericin B (Standard Antifungal) | Aspergillus niger | 18 |

Table 1: Antimicrobial activity of a 2-ethoxyphenol derivative and its metal complexes.

Experimental Protocol: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.

Materials:

-

Nutrient Agar (for bacteria) or Potato Dextrose Agar (for fungi)

-

Sterile Petri dishes

-

Bacterial or fungal cultures

-

Test compound solution (in a suitable solvent like DMSO)

-

Positive control (standard antibiotic/antifungal)

-

Negative control (solvent)

-

Sterile cork borer

Procedure:

-

Prepare and sterilize the agar medium and pour it into sterile Petri dishes. Allow the agar to solidify.

-

Prepare a fresh inoculum of the test microorganism and swab it uniformly over the surface of the solidified agar.

-

Using a sterile cork borer, create wells of uniform diameter in the agar.

-

Add a defined volume of the test compound solution, positive control, and negative control to separate wells.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).

-

Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Antioxidant Activity

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method for determining the free radical scavenging activity of compounds.

Materials:

-

DPPH solution in methanol

-

Test compound solution at various concentrations

-

Positive control (e.g., Ascorbic acid, Trolox)

-

Methanol (or other suitable solvent)

-

Spectrophotometer

Procedure:

-

Prepare a working solution of DPPH in methanol.

-

In a series of test tubes or a 96-well plate, add a specific volume of the DPPH solution.

-

Add varying concentrations of the test compound solution to the DPPH solution.

-

Prepare a blank containing the solvent and DPPH solution, and a control containing the test compound and methanol (without DPPH).

-

Incubate the mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH free radicals.

Anti-inflammatory Activity

The anti-inflammatory potential of phenolic compounds is a significant area of research. Studies on related methoxyphenolic compounds, such as 2-methoxy-4-vinylphenol, have demonstrated potent anti-inflammatory effects, suggesting that 2-ethoxy-4-methylphenol and its derivatives may possess similar activities. These effects are often mediated through the modulation of key inflammatory signaling pathways.

Proposed Anti-inflammatory Signaling Pathway

Based on studies of structurally similar methoxyphenolic compounds, a potential anti-inflammatory mechanism for 2-ethoxy-4-methylphenol could involve the inhibition of the NF-κB and MAPK signaling pathways.[1][2]

Proposed anti-inflammatory signaling pathway of 2-ethoxy-4-methylphenol.

Experimental Protocol: Anti-inflammatory Assay in RAW 264.7 Macrophages

The murine macrophage cell line RAW 264.7 is a widely used in vitro model to screen for anti-inflammatory compounds.

Materials:

-

RAW 264.7 cells

-

Dulbecco's Modified Eagle Medium (DMEM) with supplements (FBS, penicillin-streptomycin)

-

Lipopolysaccharide (LPS)

-

Test compound solution

-

Griess Reagent (for Nitric Oxide measurement)

-

ELISA kits (for cytokine measurement, e.g., TNF-α, IL-6)

-

MTT or other cell viability assay reagents

Procedure:

-

Cell Culture and Seeding: Culture RAW 264.7 cells in DMEM. Seed the cells in 96-well or 24-well plates at an appropriate density and allow them to adhere overnight.

-

Cell Viability Assay: Treat the cells with various concentrations of the test compound for 24 hours to determine non-toxic concentrations using an MTT assay.

-

Anti-inflammatory Assay:

-

Pre-treat the cells with non-toxic concentrations of the test compound for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a further incubation period (e.g., 24 hours). Include a vehicle control (cells with LPS and solvent) and a negative control (cells without LPS or test compound).

-

-

Nitric Oxide (NO) Measurement:

-

Collect the cell culture supernatant.

-

Determine the nitrite concentration (a stable product of NO) using the Griess reagent according to the manufacturer's protocol.

-

-

Cytokine Measurement:

-

Collect the cell culture supernatant.

-

Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using specific ELISA kits according to the manufacturer's instructions.

-

-

Data Analysis: Compare the levels of NO and cytokines in the test compound-treated groups with the LPS-stimulated vehicle control group to determine the inhibitory effect.

Experimental Workflow for Biological Activity Screening

A systematic approach is essential for the efficient evaluation of the biological activities of novel compounds like 2-ethoxy-4-methylphenol and its derivatives. The following diagram illustrates a general workflow.

General workflow for screening the biological activities of novel compounds.

Conclusion and Future Directions

The available evidence, primarily from studies on its derivatives and structurally related compounds, suggests that 2-ethoxy-4-methylphenol holds promise as a scaffold for the development of new therapeutic agents with antimicrobial, antioxidant, and anti-inflammatory properties. However, a significant knowledge gap exists regarding the specific biological activities of the parent compound.

Future research should focus on:

-

Systematic screening of 2-ethoxy-4-methylphenol for a wide range of biological activities.

-

Synthesis and biological evaluation of a library of 2-ethoxy-4-methylphenol derivatives to establish structure-activity relationships (SAR).

-

In-depth mechanistic studies to elucidate the molecular targets and signaling pathways modulated by these compounds.

-

In vivo studies to validate the in vitro findings and assess the pharmacokinetic and toxicological profiles of promising lead compounds.

This technical guide serves as a foundational resource to stimulate and guide further investigation into the therapeutic potential of 2-ethoxy-4-methylphenol and its derivatives. The provided protocols and conceptual frameworks are intended to facilitate a systematic and rigorous exploration of this interesting class of phenolic compounds.

References

An In-depth Technical Guide to the Solubility Characteristics of 2-Ethoxy-4-methylphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxy-4-methylphenol, a phenolic compound, holds potential for various applications within the pharmaceutical and chemical industries. A thorough understanding of its solubility in different solvent systems is a critical prerequisite for its formulation, processing, and application. This guide provides an overview of the expected solubility behavior of 2-Ethoxy-4-methylphenol based on data from analogous compounds and outlines detailed experimental protocols for its precise determination.

Estimated Solubility Profile of 2-Ethoxy-4-methylphenol

Due to the absence of specific experimental data for 2-Ethoxy-4-methylphenol, its solubility profile can be inferred by examining structurally similar molecules such as p-cresol (4-methylphenol), guaiacol (2-methoxyphenol), and 2-ethoxyphenol. The presence of a hydroxyl group suggests some degree of solubility in polar solvents, while the ethoxy and methyl groups contribute to its lipophilic character, indicating solubility in organic solvents.

Table 1: Solubility Data of Compounds Structurally Analogous to 2-Ethoxy-4-methylphenol

| Solvent | Analogous Compound | Solubility | Temperature (°C) |

| Water | p-Cresol (4-methylphenol) | 2.4 g/100 mL[1][2] | 40[1] |

| Water | Guaiacol (2-methoxyphenol) | 1 g in 60-70 mL[3] | Not Specified |

| Water | 2-Ethoxyphenol | 9 g/L[4] | Not Specified |

| Ethanol | p-Cresol (4-methylphenol) | Miscible[1] | Not Specified |

| Ethanol | Guaiacol (2-methoxyphenol) | Miscible[3] | Not Specified |

| Diethyl Ether | p-Cresol (4-methylphenol) | Miscible[1] | Not Specified |

| Diethyl Ether | Guaiacol (2-methoxyphenol) | Miscible[3] | Not Specified |

| Chloroform | Guaiacol (2-methoxyphenol) | Miscible[3] | Not Specified |

| Acetone | p-Cresol (4-methylphenol) | Soluble[2] | Not Specified |

| Benzene | Guaiacol (2-methoxyphenol) | Slightly soluble[5][6] | Not Specified |

| Glycerol | Guaiacol (2-methoxyphenol) | 1 g/1 g[3] | Not Specified |

| Petroleum Ether | Guaiacol (2-methoxyphenol) | Slightly soluble[3] | Not Specified |

| Aqueous Sodium Hydroxide | Guaiacol (2-methoxyphenol) | Soluble[3] | Not Specified |

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of 2-Ethoxy-4-methylphenol, the following established experimental methodologies are recommended.

Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic (or equilibrium) solubility.[7]

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid 2-Ethoxy-4-methylphenol to a series of vials containing the selected solvents.

-

Seal the vials to prevent solvent evaporation.

-

Agitate the vials at a constant temperature using a mechanical shaker or orbital incubator for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed for a sufficient time to permit the undissolved solid to sediment.

-

Carefully withdraw a sample from the supernatant. It is crucial to avoid aspirating any solid particles.

-

Filter the supernatant using a chemically inert syringe filter (e.g., PTFE) to remove any remaining suspended microparticles.

-

-

Quantification of Solute:

-

Accurately dilute the clear, saturated filtrate with an appropriate solvent.

-

Determine the concentration of 2-Ethoxy-4-methylphenol in the diluted filtrate using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.

-

Construct a calibration curve using standard solutions of known concentrations of 2-Ethoxy-4-methylphenol to ensure accurate quantification.

-

-

Calculation of Solubility:

-

From the determined concentration and the dilution factor, calculate the solubility of 2-Ethoxy-4-methylphenol in the specific solvent, typically expressed in mg/mL or g/100 mL.

-

High-Throughput Solubility Screening using UV-Vis Spectroscopy

For rapid screening of solubility in multiple solvents, a 96-well plate-based UV-Vis spectroscopic method can be employed.

Methodology:

-

Preparation of Stock Solution:

-

Prepare a concentrated stock solution of 2-Ethoxy-4-methylphenol in a highly soluble organic solvent, such as dimethyl sulfoxide (DMSO).

-

-

Sample Preparation in 96-Well Plate:

-

Dispense the desired solvents into the wells of a 96-well filter plate.

-

Add a small, precise volume of the 2-Ethoxy-4-methylphenol stock solution to each well.

-

Seal the plate and shake it for a defined period (e.g., 1-2 hours) at a constant temperature.

-

-

Filtration:

-

Place the filter plate on top of a 96-well collection plate.

-

Centrifuge the assembly to filter the solutions and separate any precipitated compound.

-

-

UV-Vis Analysis:

-

Transfer the clear filtrate from the collection plate to a UV-transparent 96-well plate.

-

Measure the absorbance of each well at the wavelength of maximum absorbance (λmax) for 2-Ethoxy-4-methylphenol using a microplate reader.

-

-

Solubility Determination:

-

Determine the concentration of the dissolved compound in each solvent by comparing the absorbance values to a pre-established calibration curve.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the determination of thermodynamic solubility.

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

While direct quantitative solubility data for 2-Ethoxy-4-methylphenol remains to be experimentally determined and published, this guide provides a robust framework for approaching its solubility characterization. By leveraging data from analogous compounds and employing standardized, rigorous experimental protocols, researchers and drug development professionals can effectively ascertain the solubility of 2-Ethoxy-4-methylphenol in a variety of solvent systems, thereby facilitating its successful application in future research and development endeavors.

References

- 1. p-Cresol - Wikipedia [en.wikipedia.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. zhishangchemical.com [zhishangchemical.com]

- 5. Guaiacol | 90-05-1 [chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 2-Ethoxy-4-methylphenol (CAS Number 2563-07-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physicochemical properties, hazards, and available toxicological data for 2-Ethoxy-4-methylphenol (CAS 2563-07-7). This compound, also known by trade names such as Ultravanil or vanilla cresol, is primarily utilized as a fragrance ingredient. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development who may encounter or be interested in the biological and toxicological profile of this molecule. All quantitative data is summarized in structured tables for ease of reference, and where available, insights into experimental methodologies are provided.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Ethoxy-4-methylphenol is presented in Table 1. Data has been compiled from various chemical databases and literature sources. It is important to note that some physical properties are estimated or based on structurally similar compounds.

Table 1: Physicochemical Properties of 2-Ethoxy-4-methylphenol

| Property | Value | Source(s) |

| IUPAC Name | 2-Ethoxy-4-methylphenol | |

| Synonyms | vanilla cresol, Ultravanil, 2-Ethoxy-p-cresol, 4-Methyl-2-ethoxyphenol | [1] |

| CAS Number | 2563-07-7 | |

| Molecular Formula | C₉H₁₂O₂ | |

| Molecular Weight | 152.19 g/mol | |

| Appearance | Pale yellow to yellow clear liquid to solid (estimated) | |

| Boiling Point | 243.00 to 244.00 °C @ 760.00 mm Hg | |

| Density | 1.065 - 1.067 g/cm³ @ 25.00 °C | |

| Refractive Index | 1.510 @ 20.00 °C | |

| Flash Point | > 93.33 °C (> 200.00 °F) TCC | |

| XlogP3-AA (est.) | 2.3 |

Toxicological Profile and Hazards

The toxicological profile of 2-Ethoxy-4-methylphenol has been evaluated for several endpoints, primarily in the context of its use as a fragrance ingredient. The following sections summarize the available data.

Acute Toxicity

Quantitative data for acute oral and inhalation toxicity of 2-Ethoxy-4-methylphenol is limited. However, an acute dermal toxicity study has been conducted.

Table 2: Acute Toxicity Data for 2-Ethoxy-4-methylphenol

| Endpoint | Species | Route | Value | Classification | Source(s) |

| LD₅₀ | Rabbit | Dermal | > 2000 mg/kg bw | Not Classified | |

| LD₅₀ | Rat/Mouse | Oral | Data Not Available | - | |

| LC₅₀ | Rat | Inhalation | Data Not Available | - |

Skin and Eye Irritation

2-Ethoxy-4-methylphenol is classified as a skin and eye irritant.[1]

Skin Sensitization

This compound is recognized as a moderate skin sensitizer.[2] The Research Institute for Fragrance Materials (RIFM) has established a No Expected Sensitization Induction Level (NESIL) based on human repeat insult patch tests (HRIPTs).

Table 3: Skin Sensitization Data for 2-Ethoxy-4-methylphenol

| Test | Species | Result | NESIL | Source(s) |

| Guinea Pig Maximization Test | Guinea Pig | Sensitizer | - | [2] |

| Human Repeat Insult Patch Test (HRIPT) | Human | Sensitizer | 230 µg/cm² | [2] |

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

There is limited publicly available data on the genotoxicity, carcinogenicity, and reproductive toxicity of 2-Ethoxy-4-methylphenol. Safety assessments for fragrance ingredients often rely on data from structurally related compounds (read-across). For instance, a RIFM safety assessment mentions that for reproductive toxicity, the read-across material isoeugenol was used.[2] In a developmental toxicity study with isoeugenol, the LOAEL was 1000 mg/kg/day and the NOAEL was 500 mg/kg/day.[3]

Aquatic Toxicity

Data is available for the acute toxicity of 2-Ethoxy-4-methylphenol to aquatic organisms.

Table 4: Aquatic Toxicity Data for 2-Ethoxy-4-methylphenol

| Endpoint | Species | Duration | Value | Source(s) |

| LC₅₀ | Carp (Cyprinus carpio) | 96 hours | 42 mg/L | [2] |

| EC₅₀ | Water flea (Daphnia magna) | 48 hours | 1.0 - 1.8 mg/L | [2] |

Experimental Protocols

Acute Dermal Toxicity (as per OECD 402)

This test is designed to assess the potential for a substance to cause death when applied to the skin in a single dose.

Caption: Generalized workflow for an acute dermal toxicity study.

Skin Sensitization: Guinea Pig Maximization Test (GPMT) (as per OECD 406)

The GPMT is an in vivo assay used to assess the potential of a substance to induce skin sensitization.

Caption: Generalized workflow for the Guinea Pig Maximization Test.

Potential Mechanism of Action and Signaling Pathways

Direct research into the specific mechanism of action and interaction of 2-Ethoxy-4-methylphenol with cellular signaling pathways is not extensively published. However, based on its chemical structure as a substituted phenol, some potential interactions can be hypothesized.

Phenolic compounds are known to interact with various biological systems. For instance, some phenols can act as reducing co-substrates for the peroxidase activity of cyclooxygenase (COX) enzymes. This interaction can influence the production of prostaglandins, which are key mediators of inflammation. While this has not been demonstrated for 2-Ethoxy-4-methylphenol specifically, it represents a plausible area for future investigation.

The diagram below illustrates the potential interaction of a phenolic compound with the COX peroxidase cycle.

Caption: Potential interaction of a phenolic compound in the COX peroxidase cycle.

Conclusion

2-Ethoxy-4-methylphenol (CAS 2563-07-7) is a fragrance ingredient with a well-documented potential for skin sensitization. While data on acute dermal toxicity is available, there are significant data gaps concerning its acute oral and inhalation toxicity, as well as its long-term toxicological effects such as carcinogenicity and reproductive toxicity. The mechanism of its biological activity is not well-defined, although its phenolic structure suggests potential interactions with enzymatic pathways like the cyclooxygenase system. Further research is warranted to fully characterize the toxicological profile and biological activity of this compound, particularly for applications beyond the fragrance industry that might involve higher or different routes of exposure. Researchers and drug development professionals should exercise caution and adhere to recommended safety protocols when handling this compound.

References

- 1. Phenol, 2-ethoxy-4-methyl- | C9H12O2 | CID 75715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phytotoxic Activity Analysis of 2-Methoxyphenol and 2,6-Di-tert-butyl-4-methylphenol Present in Cistus ladanifer L. Essential Oil [mdpi.com]

- 3. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

A Comprehensive Technical Guide to 2-Ethoxy-4-methylphenol

This technical guide provides an in-depth overview of 2-Ethoxy-4-methylphenol, a significant compound in the fragrance and flavor industries. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its nomenclature, physicochemical properties, and relevant experimental procedures.

Nomenclature: Synonyms and Alternative Names

2-Ethoxy-4-methylphenol is known by a variety of names in scientific literature and commercial applications. Its systematic IUPAC name is 2-ethoxy-4-methylphenol.[1] A comprehensive list of its identifiers and alternative names is provided below:

-

Systematic & Common Names:

-

Commercial Names:

-

Registry Numbers & Codes:

Physicochemical and Spectral Data

The fundamental physicochemical properties of 2-Ethoxy-4-methylphenol are summarized in the table below. This data is critical for its application in research and development, particularly in designing analytical methods and understanding its behavior in various matrices.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₂O₂ | [3][4] |

| Molecular Weight | 152.19 g/mol | [2][3][4] |

| Appearance | Offers a powerful vanilla aroma | [6] |

| Melting Point | 28-30 °C | [5] |

| Boiling Point | 105-108 °C at 15 mmHg | [5] |

| Flash Point | 105-108 °C at 15 mmHg | [5] |

Spectral Information: Spectral data is essential for the structural elucidation and quantification of 2-Ethoxy-4-methylphenol.

-

Mass Spectrometry: Electron Ionization (EI) mass spectrometry data is available through the NIST Chemistry WebBook.[3][4]

-

Infrared (IR) Spectroscopy: The gas-phase IR spectrum for this compound is also available from the NIST/EPA Gas-Phase Infrared Database.[7][8]

-

NMR Spectroscopy: A predicted ¹H NMR spectrum (800 MHz, D₂O) is available in the Human Metabolome Database (HMDB).[9]

Experimental Protocols

Detailed experimental protocols are fundamental for the replication of scientific findings. While a specific synthesis protocol for 2-Ethoxy-4-methylphenol was not found in the reviewed literature, a procedure for the closely related compound, 2-ethoxyphenol, provides a relevant methodological framework.

Synthesis of 2-Ethoxyphenol

This protocol describes the synthesis of 2-ethoxyphenol via the alkylation of catechol. The methodology involves a phase-transfer catalysis approach, which can be adapted for similar phenolic substrates.

Materials:

-

Pyrocatechol (Catechol)

-

Diethyl sulphate

-

Toluene

-

Aqueous sodium hydroxide (NaOH) solution

-

Aqueous hydrochloric acid (HCl) solution

-

Carbon powder

-

Hyflow

Procedure: [10]

-

Reaction Setup: To a mixture of toluene (500 ml) and aqueous sodium hydroxide solution, add pyrocatechol (100 gm) and diethyl sulphate (112 gm) at a temperature of 25-30°C. Stir the resulting mixture for 10 minutes.

-

Reaction Execution: Heat the mixture to 60-65°C and maintain stirring for 3 hours. Subsequently, increase the temperature to reflux.

-

Product Isolation: Distill the mixture completely to collect the product in the distillate. Cool the distillate to 15-20°C.

-

Workup (Base Wash): Add aqueous sodium hydroxide solution to the cooled distillate and stir for 15 minutes. Separate the aqueous and organic layers.

-

Workup (Acidification & Extraction): Add toluene (400 ml) to the separated aqueous layer and cool the mixture to 15-20°C. Slowly treat the mixture with aqueous hydrochloric acid and stir for 15 minutes.

-

Purification: Filter the mixture through hyflow. Separate the organic layer and treat it with carbon powder.

-

Final Product: Distill off the organic layer to obtain the final product, 2-ethoxyphenol.

References

- 1. 2-Ethoxy-4-methylphenol | 2563-07-7 [sigmaaldrich.com]

- 2. Phenol, 2-ethoxy-4-methyl- | C9H12O2 | CID 75715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Ethoxy-4-methylphenol [webbook.nist.gov]

- 4. 2-Ethoxy-4-methylphenol [webbook.nist.gov]

- 5. chemwhat.com [chemwhat.com]

- 6. 2-Ethoxy-4-methylphenol | The Fragrance Conservatory [fragranceconservatory.com]

- 7. 2-Ethoxy-4-methylphenol [webbook.nist.gov]

- 8. 2-Ethoxy-4-methylphenol [webbook.nist.gov]

- 9. hmdb.ca [hmdb.ca]

- 10. tdcommons.org [tdcommons.org]

2-Ethoxy-p-cresol structural formula and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties of 2-Ethoxy-p-cresol, a compound of interest in various research and development applications. The information is presented to meet the needs of a scientific audience, with a focus on its structural and molecular characteristics.

Chemical Identity and Properties

2-Ethoxy-p-cresol, also known by its IUPAC name 2-Ethoxy-4-methylphenol, is an organic aromatic compound.[1] It is recognized for its vanilla-like aroma and is used in the fragrance industry.[2] The compound's key identifiers and molecular properties are summarized in the table below for easy reference and comparison.

| Property | Value |

| IUPAC Name | 2-Ethoxy-4-methylphenol[1] |

| Synonyms | Vanilla cresol, 4-Methyl-2-ethoxyphenol[1][2] |

| CAS Number | 2563-07-7[1][2] |

| Molecular Formula | C9H12O2[3][4] |

| Molecular Weight | 152.19 g/mol [1][3] |

| Canonical SMILES | CCOC1=C(C=CC(=C1)C)O[1] |

Structural Information

The structural formula of 2-Ethoxy-p-cresol consists of a phenol ring substituted with an ethoxy group at position 2 and a methyl group at position 4. This arrangement of functional groups is crucial for its chemical reactivity and physical properties.

Molecular Structure Visualization

The following diagram illustrates the atomic connectivity and the overall structure of the 2-Ethoxy-p-cresol molecule.

Caption: Ball-and-stick model of 2-Ethoxy-p-cresol.

Experimental Protocols and Further Data

Detailed experimental protocols for the synthesis or analysis of 2-Ethoxy-p-cresol are not provided in the readily available chemical database listings. For specific experimental procedures, researchers are advised to consult peer-reviewed scientific literature and established chemical synthesis archives. Similarly, as a small molecule primarily used in the flavor and fragrance industry, there is no established information regarding its involvement in specific biological signaling pathways.

References

Ultravanil: A Technical Guide to its Chemical Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Identity

Ultravanil, a synthetic aromatic compound, is prized in the fragrance and flavor industries for its potent, sweet, and vanilla-like aroma with phenolic undertones. Chemically, it is identified as 2-ethoxy-4-methylphenol .[1][2][3] Its registered CAS number is 2563-07-7.[2][3][4][5] The molecular formula of Ultravanil is C9H12O2, and it has a molecular weight of approximately 152.19 g/mol .[2][4] It is also known by the synonym "vanilla cresol".[2][3]

Chemical Structure

The molecular structure of Ultravanil consists of a phenol ring substituted with an ethoxy group at the second position and a methyl group at the fourth position.

Caption: Chemical structure of 2-ethoxy-4-methylphenol (Ultravanil).

Physicochemical Properties

Ultravanil is typically a white crystalline solid or a pale yellow liquid.[2][4] Key quantitative physicochemical data are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C9H12O2 | [2][4] |

| Molecular Weight | 152.19 g/mol | [2][4] |

| Appearance | White crystals / Pale yellow liquid to solid | [2][4] |

| Density | 1.046 - 1.067 g/cm³ @ 25°C | [2][4] |

| Refractive Index | 1.505 - 1.515 @ 25°C | [2][4] |

| Log P (octanol-water) | 2.2 | [4] |

| Flash Point | > 93.33 °C (> 200 °F) | [2] |

Synthesis Methodology

While specific industrial synthesis routes for 2-ethoxy-4-methylphenol are often proprietary, a plausible laboratory-scale synthesis can be extrapolated from established methods for preparing similar phenolic ethers. A common approach involves the Williamson ether synthesis, where a phenoxide is reacted with an ethylating agent.

Experimental Protocol: Synthesis of 2-ethoxy-phenol

A representative protocol for the synthesis of a related compound, 2-ethoxy-phenol, involves the reaction of pyrocatechol with diethyl sulfate in the presence of a base.[6] This can be adapted for the synthesis of Ultravanil by starting with 4-methylcatechol.

Materials:

-

4-methylcatechol

-

Diethyl sulfate

-

Sodium hydroxide (NaOH)

-

Toluene

-

Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate

-

Activated carbon

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a stirrer and reflux condenser, dissolve 4-methylcatechol in toluene and an aqueous solution of sodium hydroxide at room temperature (25-30°C).

-

Addition of Ethylating Agent: Add diethyl sulfate to the mixture and stir for 10 minutes.

-

Heating: Heat the reaction mixture to 60-65°C and maintain for 3 hours, followed by heating to reflux.

-

Work-up: After cooling, the organic layer is separated, washed, and dried over anhydrous sodium sulfate.

-

Purification: The crude product can be purified by distillation after treatment with activated carbon to remove colored impurities.

Caption: A potential workflow for the synthesis of 2-ethoxy-4-methylphenol.

Biological Activity and Applications

Ultravanil is primarily utilized for its sensory properties in fragrances and as a flavoring agent.[6][7] It is noted for its ability to boost and enhance other vanilla-like notes in formulations, often in combination with vanillin and ethyl vanillin.[1][8]

Beyond its use in flavors and fragrances, compounds with a 2-methoxyphenol structure, closely related to Ultravanil, have been investigated for various biological activities. These studies suggest potential antioxidant properties.[3] For instance, research on other 2-methoxyphenols has explored their capacity as radical scavengers and inhibitors of cyclooxygenase (COX-2) expression. While these findings provide a basis for potential biological relevance, further research is required to specifically elucidate the biological activity and signaling pathways associated with Ultravanil.

References

- 1. mdpi.com [mdpi.com]

- 2. Bioactive Potential of 2-Methoxy-4-vinylphenol and Benzofuran from Brassica oleracea L. var. capitate f, rubra (Red Cabbage) on Oxidative and Microbiological Stability of Beef Meat - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. benchchem.com [benchchem.com]

- 5. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tdcommons.org [tdcommons.org]

- 7. fragrantica.com [fragrantica.com]

- 8. scentscientists.com [scentscientists.com]

Methodological & Application

Application Notes and Protocols for the Quantification of 2-Ethoxy-4-methylphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxy-4-methylphenol is an aromatic organic compound used as a flavoring and fragrance agent, notable for its powerful vanilla-like aroma.[1] Accurate and precise quantification of this compound is essential for quality control in the food and fragrance industries, as well as for safety and exposure assessments in various consumer products. This document provides detailed analytical methods for the quantification of 2-Ethoxy-4-methylphenol using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Methods Overview

Two primary analytical techniques are presented for the quantification of 2-Ethoxy-4-methylphenol:

-

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This method is suitable for routine analysis, offering a good balance of sensitivity and accessibility for quantifying 2-Ethoxy-4-methylphenol in various sample matrices.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides higher specificity and sensitivity, making it ideal for trace-level detection and confirmation of 2-Ethoxy-4-methylphenol, particularly in complex matrices where interferences may be present.

Method 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This method describes the determination of 2-Ethoxy-4-methylphenol using reversed-phase HPLC with UV detection.

Experimental Protocol

1. Instrumentation and Materials

-

HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a diode array or variable wavelength UV detector.

-

Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended for good resolution and efficiency. A Newcrom R1 column can also be utilized.[2]

-

Solvents: HPLC grade acetonitrile and water.

-

Reagents: Phosphoric acid or formic acid. For Mass-Spec (MS) compatible applications, formic acid should be used.[2]

-

Standard: 2-Ethoxy-4-methylphenol analytical standard.

2. Sample Preparation

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 2-Ethoxy-4-methylphenol reference standard and dissolve it in 100 mL of a 50:50 (v/v) mixture of acetonitrile and water (diluent).

-

Working Standard Solutions: Perform serial dilutions of the stock solution with the diluent to prepare calibration standards in the desired concentration range (e.g., 1-100 µg/mL).

-

Sample Solution:

-

Liquid Samples (e.g., fragrances, beverages): Dilute a known volume of the sample with the diluent to achieve a concentration within the calibration range.

-

Solid Samples (e.g., food products): Perform a solvent extraction using a suitable solvent (e.g., methanol or acetonitrile). The extract may require further cleanup using solid-phase extraction (SPE) to remove matrix interferences. The final extract should be dissolved in the diluent.

-

-

Filtration: All solutions should be filtered through a 0.45 µm syringe filter before injection into the HPLC system.

3. Chromatographic Conditions

| Parameter | Recommended Conditions |

| Column | C18 reversed-phase (150 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Phosphoric Acid (or Formic Acid) |

| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid (or Formic Acid) |

| Gradient | 0-15 min: 30-70% B; 15-20 min: 70-30% B; 20-25 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 275 nm |

4. Calibration and Quantification

-

Inject the calibration standards and the prepared samples into the HPLC system.

-

Construct a calibration curve by plotting the peak area of 2-Ethoxy-4-methylphenol against the corresponding concentration of the standards.

-

Determine the concentration of 2-Ethoxy-4-methylphenol in the samples from the calibration curve using the peak area of the analyte.

Expected Performance Characteristics (Illustrative)

The following table summarizes the expected performance of the HPLC-UV method. This data is illustrative and should be confirmed through in-house validation.

| Parameter | Expected Performance |

| Linearity (R²) | > 0.998 |

| Limit of Detection (LOD) | 0.1 - 1 µg/mL |

| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL |

| Accuracy (Recovery) | 95 - 105% |

| Precision (%RSD) | < 2% |

Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This method provides high sensitivity and selectivity for the quantification of 2-Ethoxy-4-methylphenol and is particularly useful for complex matrices and trace-level analysis.

Experimental Protocol

1. Instrumentation and Materials

-

GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

GC Column: A non-polar or medium-polarity capillary column such as a DB-5ms or DB-Wax (30 m x 0.25 mm, 0.25 µm film thickness) is recommended.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Solvents: GC grade dichloromethane, methanol.

-

Derivatizing Agent (Optional): For enhanced volatility and improved peak shape, derivatization can be performed using agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (TMS) ethers.

-

Standard: 2-Ethoxy-4-methylphenol analytical standard.

2. Sample Preparation

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 2-Ethoxy-4-methylphenol reference standard and dissolve it in 100 mL of methanol.

-

Working Standard Solutions: Prepare serial dilutions of the stock solution in the desired concentration range (e.g., 0.01-10 µg/mL) using dichloromethane.

-

Sample Preparation (Liquid-Liquid Extraction):

-

For aqueous samples, acidify to pH < 2 with hydrochloric acid.

-

Extract a known volume of the sample with dichloromethane (e.g., 3 x 30 mL).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

-

-

Derivatization (Optional):

-

Evaporate a 100 µL aliquot of the extract or standard to dryness.

-

Add 100 µL of BSTFA and 100 µL of pyridine.

-

Heat at 70 °C for 30 minutes.

-

Cool to room temperature before injection.

-

3. GC-MS Conditions

| Parameter | Recommended Conditions |

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless (1 µL) |

| Oven Temperature Program | Initial 60 °C for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |

| Carrier Gas | Helium at 1.0 mL/min |

| MS Transfer Line Temp | 280 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Mode | Full Scan (m/z 40-400) or Selected Ion Monitoring (SIM) |

| SIM Ions (for 2-Ethoxy-4-methylphenol) | To be determined from the mass spectrum of the standard (e.g., molecular ion and major fragment ions) |

4. Calibration and Quantification

-

Inject the calibration standards and prepared samples into the GC-MS system.

-

For quantification, use the peak area of a characteristic ion of 2-Ethoxy-4-methylphenol.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of 2-Ethoxy-4-methylphenol in the samples from the calibration curve.

Expected Performance Characteristics (Illustrative)

The following table summarizes the expected performance of the GC-MS method. This data is illustrative and should be confirmed through in-house validation.

| Parameter | Expected Performance |

| Linearity (R²) | > 0.999 |

| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL |

| Limit of Quantification (LOQ) | 0.05 - 0.5 ng/mL |

| Accuracy (Recovery) | 90 - 110% |

| Precision (%RSD) | < 5% |

Diagrams

Caption: General experimental workflow for the quantification of 2-Ethoxy-4-methylphenol.

Caption: Decision tree for selecting an analytical method for 2-Ethoxy-4-methylphenol.

References

Application Note and Protocol for the Analysis of 2-Ethoxy-4-methylphenol by Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Ethoxy-4-methylphenol is a phenolic compound of interest in various fields, including flavor and fragrance, environmental analysis, and as a potential intermediate in drug development. Accurate and reliable quantification of this compound is essential for quality control, safety assessment, and research purposes. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry, making it an ideal method for the analysis of semi-volatile organic compounds like 2-Ethoxy-4-methylphenol.[1]

This document provides a detailed protocol for the determination of 2-Ethoxy-4-methylphenol using GC-MS. The methodology covers sample preparation, instrument parameters, and data analysis, designed to be adaptable to various sample matrices.

Experimental Protocol

This protocol outlines the steps for sample preparation and GC-MS analysis. It is recommended that this method be validated for the specific sample matrix being investigated.

Materials and Reagents

-

2-Ethoxy-4-methylphenol analytical standard (≥98% purity)

-

Hexane, HPLC grade

-

Dichloromethane (DCM), HPLC grade

-

Methanol, HPLC grade

-

Anhydrous sodium sulfate

-

Deionized water

-

Internal Standard (IS) solution (e.g., 2-Methoxy-4-propylphenol at 10 µg/mL in methanol)

-

Derivatizing agent (optional, e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

Sample Preparation: Liquid-Liquid Extraction (LLE)

This procedure is a general guideline for aqueous samples. For solid or non-aqueous liquid samples, an appropriate extraction method should be developed and validated.

-

Sample Collection: Collect 5 mL of the aqueous sample in a glass vial.

-

Internal Standard Spiking: Add a known amount of internal standard solution to the sample.

-

pH Adjustment: Adjust the sample pH to approximately 5-6 using a suitable buffer to ensure 2-Ethoxy-4-methylphenol is in its non-ionized form.

-

Extraction: Add 5 mL of dichloromethane to the sample vial.

-

Mixing: Vortex the vial for 2 minutes to ensure thorough mixing and facilitate the transfer of the analyte to the organic phase.

-

Phase Separation: Centrifuge the sample at 3000 rpm for 10 minutes to achieve a clear separation of the aqueous and organic layers.

-

Collection of Organic Layer: Carefully transfer the lower organic layer (dichloromethane) to a clean glass tube.

-

Repeat Extraction: Repeat the extraction process (steps 4-7) two more times, combining the organic extracts.

-

Drying: Pass the combined organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.

-

Concentration: Evaporate the solvent under a gentle stream of nitrogen to a final volume of 1 mL.

Derivatization (Optional)

For some applications, derivatization can improve the volatility and chromatographic peak shape of phenolic compounds. Silylation is a common derivatization technique.

-

Transfer 100 µL of the concentrated extract to a clean autosampler vial.

-

Add 50 µL of BSTFA + 1% TMCS.

-

Cap the vial tightly and heat at 70°C for 30 minutes.

-

Allow the vial to cool to room temperature before GC-MS analysis.

GC-MS Instrumentation and Parameters

The following instrumental parameters are recommended and may require optimization for the specific instrument used.

| Parameter | Setting |

| Gas Chromatograph | |

| GC System | Agilent 8890 GC or equivalent |

| Column | DB-5MS Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness, or equivalent[2] |

| Inlet Temperature | 250°C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min[1][2] |

| Oven Temperature Program | Initial temperature 60°C, hold for 1 min, ramp at 10°C/min to 280°C, hold for 5 min[1][3] |

| Mass Spectrometer | |

| MS System | Agilent 7000D GC/TQ or equivalent |

| Ion Source Temperature | 230°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV[1] |

| Acquisition Mode | Full Scan (m/z 40-450) for qualitative analysis and Selected Ion Monitoring (SIM) for quantification |

| Transfer Line Temp | 280°C |

Data Analysis and Quantification

-

Qualitative Identification: The identification of 2-Ethoxy-4-methylphenol is confirmed by comparing the retention time and the acquired mass spectrum with that of a pure standard. The mass spectrum of 2-Ethoxy-4-methylphenol is available in the NIST WebBook.[4]

-

Quantitative Analysis: For quantification, a calibration curve should be prepared using standard solutions of 2-Ethoxy-4-methylphenol at a minimum of five different concentrations. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte. The concentration of 2-Ethoxy-4-methylphenol in the samples is then determined from this calibration curve.

Data Presentation

Quantitative data from method validation should be summarized for clarity. The following table serves as a template for presenting such data.

| Parameter | Result |

| Retention Time (min) | |

| Linearity (R²) | |

| Limit of Detection (LOD) | |

| Limit of Quantification (LOQ) | |

| Recovery (%) | |

| Precision (%RSD) |

Workflow Diagram

The following diagram illustrates the experimental workflow for the GC-MS analysis of 2-Ethoxy-4-methylphenol.

Caption: Workflow for the GC-MS analysis of 2-Ethoxy-4-methylphenol.

Conclusion

This application note provides a comprehensive and detailed protocol for the analysis of 2-Ethoxy-4-methylphenol by GC-MS. The described methodology, from sample preparation to data analysis, offers a robust framework for researchers, scientists, and drug development professionals. Adherence to this protocol, with appropriate validation for specific matrices, will enable accurate and reliable quantification of this important phenolic compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-Ethoxy-4-methylphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust method for the analysis of 2-Ethoxy-4-methylphenol using High-Performance Liquid Chromatography (HPLC) with UV detection. The described protocol is synthesized from established methodologies for phenolic compounds and provides a comprehensive framework for the quantification and purity assessment of 2-Ethoxy-4-methylphenol in various sample matrices. This document provides the necessary parameters for instrument setup, sample preparation, and data analysis.

Introduction

2-Ethoxy-4-methylphenol is a chemical compound with applications in the fragrance and flavor industry. Accurate and reliable analytical methods are essential for quality control, purity assessment, and stability testing of this compound. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of such semi-volatile organic compounds. This application note outlines a reverse-phase HPLC (RP-HPLC) method that can be readily implemented in a laboratory setting. The methodology is based on established protocols for similar phenolic compounds, ensuring a high degree of transferability and robustness.

Experimental Protocols

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

-

Column: A reverse-phase C18 column is recommended. A "Newcrom R1" column, which is a reverse-phase column with low silanol activity, is also suitable.[1]

-

Solvents: HPLC-grade acetonitrile (MeCN) and water.

-

Acid Modifier: Phosphoric acid or formic acid (for MS-compatibility).[1]

-

Standards: A certified reference standard of 2-Ethoxy-4-methylphenol.

-

Sample Vials: Amber glass vials to protect the analyte from light.

Chromatographic Conditions

The following table summarizes the recommended HPLC parameters for the analysis of 2-Ethoxy-4-methylphenol. These conditions are based on methods for structurally similar phenolic compounds and may be optimized for specific applications.[1][2][3]

| Parameter | Recommended Condition |

| Column | C18, 5 µm, 4.6 x 250 mm (or similar) |

| Mobile Phase | Acetonitrile and Water with an acid modifier |

| A: Water with 0.1% Phosphoric Acid | |

| B: Acetonitrile with 0.1% Phosphoric Acid | |

| Gradient | 50% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 274 nm[4] |

| Injection Volume | 10 µL |

| Run Time | 20 minutes |

For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with 0.1% formic acid.[1]

Standard and Sample Preparation

Standard Preparation:

-

Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of 2-Ethoxy-4-methylphenol reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation:

The sample preparation method will depend on the matrix. A generic protocol for a solid sample is provided below:

-

Accurately weigh a known amount of the homogenized sample containing 2-Ethoxy-4-methylphenol.

-

Dissolve the sample in a suitable solvent, such as acetonitrile or methanol.

-

Vortex or sonicate the sample to ensure complete dissolution.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC analysis of 2-Ethoxy-4-methylphenol.

Caption: Workflow for the HPLC analysis of 2-Ethoxy-4-methylphenol.

Data Presentation

Quantitative data should be organized into clear and concise tables for easy interpretation and comparison.

Table 1: System Suitability Parameters

| Parameter | Acceptance Criteria | Observed Value |

| Tailing Factor | ≤ 2.0 | |

| Theoretical Plates | ≥ 2000 | |

| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% | |

| Relative Standard Deviation (RSD) of Retention Time (n=6) | ≤ 1.0% |

Table 2: Calibration Curve Data

| Concentration (µg/mL) | Peak Area |

| 1 | |

| 5 | |

| 10 | |

| 25 | |

| 50 | |

| 100 | |

| Correlation Coefficient (r²) | ≥ 0.999 |

Table 3: Sample Analysis Results

| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) |

| Sample 1 | |||

| Sample 2 | |||

| Sample 3 |

Signaling Pathways and Logical Relationships